6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid
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Overview
Description
“6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[1240]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid” is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid” typically involves multiple steps, including the formation of the bicyclic core, introduction of functional groups, and final coupling reactions. Common synthetic routes may include:
Formation of the bicyclic core: This step may involve cyclization reactions under specific conditions such as high temperature or the use of catalysts.
Introduction of functional groups: Functional groups like hydroxyl, methoxy, and oxo groups are introduced through reactions such as oxidation, reduction, and substitution.
Final coupling reactions: The final step involves coupling the bicyclic core with the hexanoic acid moiety using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
“6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[124
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid” may include other bicyclic compounds with similar functional groups. Examples include:
Bicyclic lactones: Compounds with a similar bicyclic core and lactone functional group.
Polyhydroxy compounds: Compounds with multiple hydroxyl groups.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C25H35NO7 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid |
InChI |
InChI=1S/C25H35NO7/c1-18-10-9-13-20(26-32-15-8-4-7-14-23(28)29)12-6-3-5-11-19-16-21(31-2)17-22(27)24(19)25(30)33-18/h5,11,16-18,27H,3-4,6-10,12-15H2,1-2H3,(H,28,29)/b11-5+,26-20-/t18-/m0/s1 |
InChI Key |
NAUYSDXTBRZRGN-QIOUOUAVSA-N |
Isomeric SMILES |
C[C@H]1CCC/C(=N\OCCCCCC(=O)O)/CCC/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=NOCCCCCC(=O)O)CCCC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |
Origin of Product |
United States |
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